molecular formula C15H13BrN2O4 B14808627 3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide

3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide

Cat. No.: B14808627
M. Wt: 365.18 g/mol
InChI Key: YOYXYQTXYFKMIO-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide is an organic compound with the molecular formula C15H13BrN2O4 It is a derivative of benzamide, featuring a bromine atom, a methoxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.

    Reduction: Formation of 3-bromo-4-methoxy-N-(2-methyl-3-aminophenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups can also influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide is unique due to the presence of both a bromine atom and a nitrophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C15H13BrN2O4

Molecular Weight

365.18 g/mol

IUPAC Name

3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide

InChI

InChI=1S/C15H13BrN2O4/c1-9-12(4-3-5-13(9)18(20)21)17-15(19)10-6-7-14(22-2)11(16)8-10/h3-8H,1-2H3,(H,17,19)

InChI Key

YOYXYQTXYFKMIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC)Br

Origin of Product

United States

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